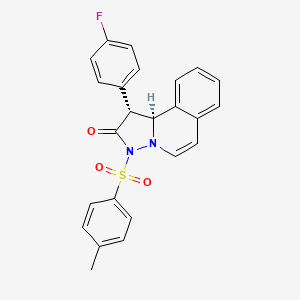

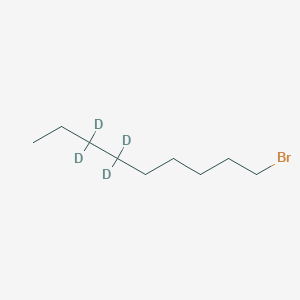

![molecular formula C18H11F3N2 B12390640 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)

1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antimalarial agent 30 is a synthetic compound designed to combat malaria, a disease caused by protozoan parasites of the genus Plasmodium. This compound is part of a new generation of antimalarial drugs aimed at overcoming drug resistance and improving treatment efficacy. Malaria remains a significant global health challenge, particularly in sub-Saharan Africa, where the majority of cases and deaths occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 30 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the core structure: This involves the condensation of specific aromatic aldehydes with amines under acidic or basic conditions to form the core scaffold.

Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of Antimalarial agent 30 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality control. The process may also involve continuous flow chemistry to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 30 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more active metabolites.

Reduction: Reduction reactions may occur under specific conditions, altering the compound’s activity.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s functional groups, potentially enhancing its antimalarial properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Antimalarial agent 30 with modified functional groups, which may exhibit different levels of antimalarial activity.

Scientific Research Applications

Antimalarial agent 30 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on Plasmodium parasites at different life stages, including blood and liver stages.

Medicine: Evaluated in clinical trials for its efficacy and safety in treating malaria, particularly in regions with high drug resistance.

Industry: Potential use in developing combination therapies and as a lead compound for designing new antimalarial drugs.

Mechanism of Action

Antimalarial agent 30 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to synthesize nucleic acids and proteins, leading to its death. Key molecular targets include:

Heme detoxification pathway: The compound inhibits the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.

Electron transport chain: Disrupts the parasite’s mitochondrial electron transport chain, impairing its energy production.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A widely used antimalarial drug with a similar mechanism of action but facing widespread resistance.

Artemisinin: A potent antimalarial compound with a different mode of action, often used in combination therapies.

Mefloquine: Another antimalarial agent with a distinct chemical structure and mechanism of action.

Uniqueness

Antimalarial agent 30 is unique due to its novel chemical structure, which allows it to overcome resistance mechanisms that affect other antimalarial drugs. Its ability to target multiple pathways in the parasite makes it a promising candidate for future antimalarial therapies.

Properties

Molecular Formula |

C18H11F3N2 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C18H11F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-10,23H |

InChI Key |

UWDNDJVFLNIMHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

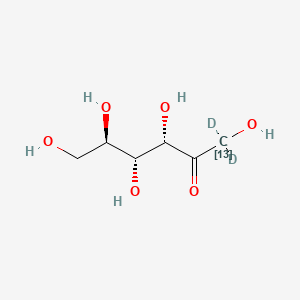

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)

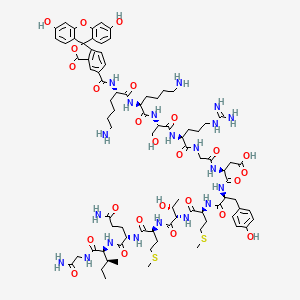

![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)

![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)

![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)